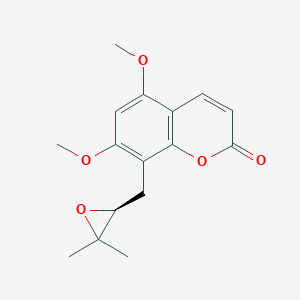

Sibiricin

Vue d'ensemble

Description

8-[[(2S)-3,3-Dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one is a natural product found in Murraya paniculata, Merrillia caloxylon, and Murraya alata with data available.

Applications De Recherche Scientifique

Médecine traditionnelle chinoise

La sibiricine se trouve dans le Polygonatum sibiricum (PS), une plante naturelle utilisée en médecine traditionnelle chinoise . Le PS a diverses fonctions associées à un certain nombre de ses composants, y compris la sibiricine .

Activité antioxydante

La sibiricine, en tant que composant des polysaccharides de Polygonatum sibiricum (PSP), s'est avérée avoir une activité antioxydante . Cela la rend potentiellement utile dans la lutte contre les maladies liées au stress oxydatif .

Activité anti-âge

La sibiricine présente également une activité anti-âge . Cela pourrait en faire un ingrédient précieux dans les produits conçus pour lutter contre les signes du vieillissement .

Effet anti-fatigue

La recherche a montré que la sibiricine a un effet anti-fatigue . Cela pourrait potentiellement être appliqué dans les traitements conçus pour lutter contre la fatigue et améliorer les niveaux d'énergie .

Amélioration de l'immunité

La sibiricine s'est avérée avoir un effet d'amélioration de l'immunité . Cela suggère qu'il pourrait être utilisé dans les traitements conçus pour stimuler le système immunitaire

Mécanisme D'action

Target of Action

Sibiricin is a bioactive isoquinoline alkaloid It is structurally related to other isoquinoline alkaloids such as ochrobirine and ochotensine , which are known to interact with various receptors and enzymes in the body.

Mode of Action

Isoquinoline alkaloids, to which this compound belongs, are known to interact with various receptors and enzymes, influencing numerous biochemical processes

Biochemical Pathways

Isoquinoline alkaloids, in general, are known to influence a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cellular metabolism

Result of Action

As an isoquinoline alkaloid, it may share some of the biological activities observed in this class of compounds, such as anti-inflammatory, antioxidant, and neuroprotective effects . .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Sibiricin are not well-studied yet. As an isoquinoline alkaloid, it may interact with various enzymes, proteins, and other biomolecules. Isoquinoline alkaloids are known to interact with a wide range of biological targets, including enzymes and receptors, influencing various biochemical reactions .

Molecular Mechanism

Isoquinoline alkaloids often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Isoquinoline alkaloids are often involved in various metabolic pathways, interacting with enzymes and cofactors .

Propriétés

IUPAC Name |

8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-16(2)13(21-16)7-10-12(19-4)8-11(18-3)9-5-6-14(17)20-15(9)10/h5-6,8,13H,7H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEQXGRDVIMHFZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

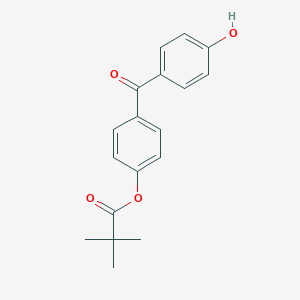

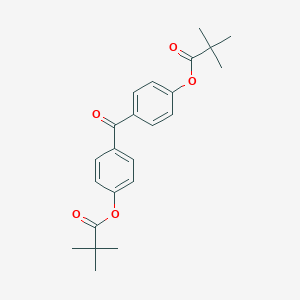

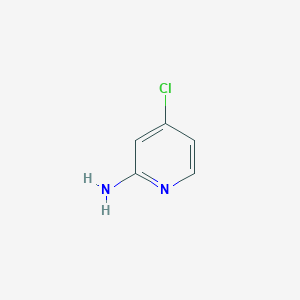

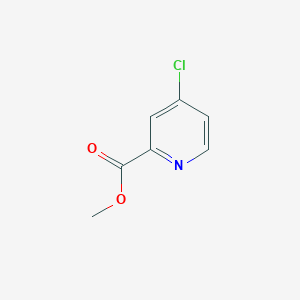

Feasible Synthetic Routes

Q1: What is the absolute configuration of Sibiricin and how was it determined?

A1: The absolute configuration of (-)-Sibiricin has been established through its chemical correlation with Omphamurin. Researchers determined the absolute configuration of Omphamurin at the C-2' position to be S using Horeau's method. This information, combined with chemical correlation studies, allowed for the determination of the absolute stereochemistry of (-)-Sibiricin. [, ]

Q2: What other prenylcoumarins have been isolated from Murraya paniculata var. omphalocarpa?

A2: In addition to this compound, researchers identified several other prenylcoumarins in Murraya paniculata var. omphalocarpa. These include:

Q3: Where can I find more information about the structural characterization of this compound?

A3: While the provided abstracts [, ] focus on the isolation and absolute configuration determination of this compound, a deeper exploration of its structural characterization can be found in the research on Seseli sibiricum. This plant species is where this compound was initially discovered and characterized. [] This research likely contains details on the compound's molecular formula, weight, and spectroscopic data.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)

![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)